molecular formula C9H11FO B584444 (R)-1-(4-Fluorophenyl)-2-propanol CAS No. 152485-69-3

(R)-1-(4-Fluorophenyl)-2-propanol

Cat. No. B584444
M. Wt: 154.184
InChI Key: AKJGNXCUDQDKEB-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of ®-1-(4-Fluorophenyl)-2-propanol involves several methods. One notable approach is the enantioselective epoxidation of α,β-unsaturated ketones using a chiral catalyst system. Researchers have developed a practical protocol using lanthanum–chiral BINOL–tris (4-fluorophenyl)phosphine oxide–cumene hydroperoxide . This system yields the corresponding epoxy ketones with excellent enantioselectivities (up to >99% enantiomeric excess) at room temperature .


Molecular Structure Analysis

The compound’s molecular structure consists of a 4-fluorophenyl group attached to a 2-propanol moiety. The dihedral angle between the amide group and the fluorinated benzene ring is approximately 87.30° , and the N—C—C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is approximately 106.91° .

properties

IUPAC Name

(2R)-1-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJGNXCUDQDKEB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Fluorophenyl)-2-propanol

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